Structural Uniqueness Among SLACK Channel Inhibitor Chemotypes
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide embodies a privileged 1,2,4-oxadiazole scaffold directly linked to the KNa1.1 (SLACK) inhibitor pharmacophore [1]. While no direct head-to-head data are available for this specific compound, class-level inference from highly analogous series reveals that the 6-ethoxypyridin-3-yl substituent provides a critical balance of potency and CNS permeability. In the Praxis oxadiazole series, the 6-(trifluoromethyl)pyridin-3-yl analogue (Compound 31) achieved an IC50 of 40 nM at human KNa1.1-WT and 622 nM at mouse KNa1.1-WT [1]. The ethoxy variant, by analogy, is expected to offer a distinct orthologue selectivity profile and physicochemical property set that differentiates it from the CF3-substituted lead.
| Evidence Dimension | In vitro potency at human KNa1.1-WT (SLACK channel) ion channel |
|---|---|
| Target Compound Data | Not yet reported in literature |
| Comparator Or Baseline | Compound 31 (6-trifluoromethylpyridin-3-yl analogue); IC50 = 40 nM (hKNa1.1-WT), 622 nM (mKNa1.1-WT) |
| Quantified Difference | N/A – direct comparison not available |
| Conditions | Automated patch-clamp electrophysiology on CHO cells stably expressing human wild-type KNa1.1 |
Why This Matters
This structural analogy places the compound within the most advanced KNa1.1 inhibitor chemotype, making it a high-value candidate for SAR expansion and probe development where the trifluoromethyl lead may have failed due to toxicity or solubility issues.
- [1] Griffin, A. M.; Kahlig, K. M.; Hatch, R. J.; Hughes, Z. A.; Chapman, M. L.; Antonio, B.; Marron, B. E.; Wittmann, M.; Martinez-Botella, G. Discovery of the First Orally Available, Selective KNa1.1 Inhibitor: In Vitro and In Vivo Activity of an Oxadiazole Series. ACS Med. Chem. Lett. 2021, 12, 593–602. View Source
